molecular formula C17H17NO4 B2553581 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid CAS No. 1104226-90-5

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2553581
CAS No.: 1104226-90-5
M. Wt: 299.326
InChI Key: LMOVUMVXDNXUEA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and a carboxylic acid group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of pyrrolidine-2-carboxylic acid with 2-naphthylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a naphthalene ring and a pyrrolidine ring, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

4-hydroxy-1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-9-15(17(21)22)18(10-14)16(20)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,14-15,19H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOVUMVXDNXUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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